2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.
Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring may undergo oxidation to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azetidine ring and methoxyphenyl group could play roles in binding to the target site, while the acetonitrile group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, potentially altering its biological activity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.
2-(3-Hydroxyazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a chlorine atom could significantly change its chemical properties and biological effects.
Uniqueness
The presence of both the azetidine ring and the methoxyphenyl group in 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-9(3-5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChI Key |
CZAWOSGKESAIBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.